Demethyl Benzydamine-d3 Hydrochloride is a stable isotope-labeled analogue of Demethyl Benzydamine, which itself is a metabolite of the non-steroidal anti-inflammatory drug Benzydamine. This compound is primarily utilized in scientific research, particularly in studies involving metabolic pathways and environmental pollutant standards. Its chemical formula is , and it has a molecular weight of 334.86 g/mol .
Demethyl Benzydamine-d3 Hydrochloride is classified as a stable isotope-labeled compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This labeling allows for enhanced tracking and analysis in various chemical and biological studies. The compound is synthesized from Demethyl Benzydamine, which originates from Benzydamine, a drug known for its analgesic and anti-inflammatory properties .
The synthesis of Demethyl Benzydamine-d3 Hydrochloride involves the incorporation of deuterium into the Demethyl Benzydamine molecule. The general synthetic pathway for Demethyl Benzydamine can be adapted to include deuterated reagents, which allows for the production of the deuterated analogue.
The molecular structure of Demethyl Benzydamine-d3 Hydrochloride can be represented using the following identifiers:
The presence of deuterium atoms in the structure allows for unique identification during analytical procedures such as nuclear magnetic resonance spectroscopy.
Demethyl Benzydamine-d3 Hydrochloride can participate in various chemical reactions typical of amines and ethers, including nucleophilic substitutions and electrophilic additions. The presence of the indazole moiety can also enable specific reactions characteristic of aromatic compounds.
These reactions are essential for understanding the compound's reactivity profile and its potential applications in synthetic organic chemistry .
The mechanism of action for Demethyl Benzydamine-d3 Hydrochloride is closely related to that of its parent compound, Benzydamine. It acts primarily through:
These mechanisms are particularly relevant in contexts such as oral mucositis treatment in cancer patients undergoing radiotherapy.
Demethyl Benzydamine-d3 Hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for its handling in laboratory settings.
Demethyl Benzydamine-d3 Hydrochloride serves multiple roles in scientific research:
These applications underscore its importance in both pharmaceutical research and environmental science.
Demethyl Benzydamine-d3 Hydrochloride is a deuterium-labeled derivative of demethyl benzydamine, which itself is a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) benzydamine. This stable isotopologue has the molecular formula C₁₈H₁₉D₃ClN₃O and a molecular weight of 334.86 g/mol [4] [5]. The compound features three deuterium atoms specifically incorporated at the methyl group (-CD₃) attached to the terminal nitrogen of the amine side chain, replacing the three hydrogen atoms (-CH₃) present in the non-deuterated demethyl benzydamine structure [5] [6]. The hydrochloride salt form enhances stability and solubility, making it suitable for analytical applications.
The core structure consists of a 1-benzylindazole moiety connected via a propoxy linker to a deuterated monomethylamino group. The benzyl group attaches to the nitrogen at position 1 of the indazole ring, while the oxygen atom at position 3 connects to the propyl chain terminating in the deuterated amine [4]. This strategic deuteration creates a mass shift of +3 Da compared to the non-deuterated analog while maintaining virtually identical chemical and physical properties, including:
Table 1: Structural Characteristics of Demethyl Benzydamine-d3 Hydrochloride and Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
Demethyl Benzydamine-d3 Hydrochloride | C₁₈H₁₉D₃ClN₃O | 334.86 | Deuterated methylamino group (-N-CD₃) |
Demethyl Benzydamine Hydrochloride (non-deuterated) | C₁₈H₂₂ClN₃O | 331.84 | Methylamino group (-N-CH₃) |
Benzydamine | C₁₉H₂₃N₃O | 309.41 | Dimethylamino group (-N-(CH₃)₂) |
The compound's systematic IUPAC name is N-(Methyl-d₃)-3-[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]-1-propanamine Hydrochloride, with alternative chemical names including 1-Benzyl-3-[3-(methyl-d₃)aminopropoxy]-1H-indazole Monohydrochloride [4]. It is identified by CAS Registry Number 1246817-08-2, while its non-deuterated counterpart has CAS 39860-97-4 [5] [6]. The compound typically appears as a solid salt and is recommended for storage at -20°C to maintain stability [5].
The historical development of isotopically labeled benzydamine derivatives traces back to the original synthesis of benzydamine in Italy in 1964, with subsequent market introduction in 1966 under the brand name Tantum Verde [3]. As a locally acting NSAID with combined anti-inflammatory, analgesic, and local anesthetic properties, benzydamine gained clinical importance for treating oromucosal inflammation, prompting research into its metabolic pathways [3] [8]. The identification of demethyl benzydamine as a primary metabolite through N-demethylation of the parent compound's dimethylamino group marked a significant milestone in understanding benzydamine's pharmacokinetics [4] [8].
The development of deuterated analogs emerged as stable isotope labeling techniques advanced in pharmaceutical research. The synthesis of Demethyl Benzydamine-d3 Hydrochloride specifically addresses the need for precise metabolic tracking and quantification in complex biological matrices. The deuterium labeling process involves:
The strategic placement of three deuterium atoms rather than one or two provides a distinctive +3 Da mass shift that significantly enhances detection specificity in mass spectrometric analysis, minimizing interference from naturally occurring isotopes or background signals [4] [9]. This precision in metabolic tracing represents a substantial advancement over earlier radiolabeling techniques that used radioactive isotopes like carbon-14 or tritium, which posed safety concerns and regulatory challenges [9].
Table 2: Historical Milestones in Benzydamine Derivative Development
Year | Development Milestone | Research Significance |
---|---|---|
1964 | Initial synthesis of benzydamine | Creation of novel indazole-derived NSAID |
1966 | Market introduction of benzydamine (Tantum Verde) | Clinical availability for oromucosal inflammation |
1980s-1990s | Metabolic profiling identifying demethyl benzydamine | Recognition of N-demethylation as primary metabolic pathway |
Early 2000s | Development of stable isotope-labeled standards | Advancement in analytical precision for pharmacokinetic studies |
2010s | Commercial availability of Demethyl Benzydamine-d3 HCl | Enhanced quantification of benzydamine metabolites in clinical research |
The commercial availability of Demethyl Benzydamine-d3 Hydrochloride as a certified reference standard represents the convergence of several scientific advancements: improved deuteration techniques, refined analytical methodologies, and growing pharmaceutical industry requirements for precise metabolite quantification in drug development [4] [5]. Major suppliers including LGC Standards offer the compound in research quantities, typically with ISO certification and analytical documentation confirming identity, purity, and isotopic enrichment [5] [6].
Deuterium, a stable, non-radioactive hydrogen isotope with one proton and one neutron, has become an indispensable tool in pharmaceutical research due to its unique physicochemical properties [9]. When incorporated into drug molecules or their metabolites as a label, deuterium provides several critical advantages for scientific investigation:
Analytical Advantages in Mass Spectrometry:Deuterium's mass difference (2.014 u versus 1.008 u for protium) creates a distinct mass signature detectable by mass spectrometry. Demethyl Benzydamine-d3 Hydrochloride exhibits a +3 Da mass shift compared to its non-deuterated counterpart, enabling:
Metabolic Pathway Elucidation:The compound serves as an essential tracer for studying benzydamine's metabolic fate. When co-administered with benzydamine in research settings, Demethyl Benzydamine-d3 Hydrochloride allows scientists to:
Kinetic Isotope Effects:The C-D bond in deuterated compounds is stronger (by approximately 1-2 kcal/mol) and has a lower vibrational frequency than the C-H bond. This results in a kinetic isotope effect where metabolic reactions involving cleavage of the C-D bond proceed slower than those with C-H bonds. In Demethyl Benzydamine-d3 Hydrochloride, this effect:
Table 3: Applications of Deuterium Labeling in Pharmaceutical Research
Application Area | Mechanism | Benefit with Demethyl Benzydamine-d3 HCl |
---|---|---|
Quantitative Analysis | Mass shift detection | Accurate quantification of non-deuterated metabolite in biological matrices |
Metabolic Stability Studies | Kinetic isotope effect | Assessment of metabolic pathway contributions |
Drug-Drug Interaction Studies | Isotopic differentiation | Evaluation of enzyme induction/inhibition effects |
Tissue Distribution Studies | Isotopic tracing | Site-specific concentration measurements |
Excretion Pathway Analysis | Isotope ratio determination | Quantification of renal vs. hepatic clearance |
Isotope Dilution Techniques:In liquid chromatography-mass spectrometry (LC-MS) methods, Demethyl Benzydamine-d3 Hydrochloride serves as the ideal internal standard for quantifying non-deuterated demethyl benzydamine because:
Advancements in Drug Development:Beyond analytical applications, deuterium labeling strategies have inspired the development of deuterated drugs designed for improved pharmacokinetic properties. The deuterium kinetic isotope effect can:
Demethyl Benzydamine-d3 Hydrochloride exemplifies how strategically positioned deuterium atoms create a research tool that bridges analytical chemistry, drug metabolism studies, and pharmacokinetic profiling. Its application facilitates deeper understanding of benzydamine's disposition in biological systems while showcasing the broader potential of deuterium in pharmaceutical innovation [4] [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: